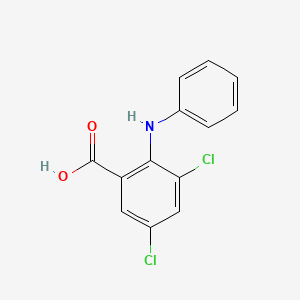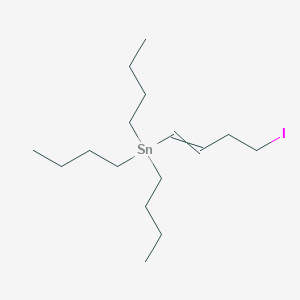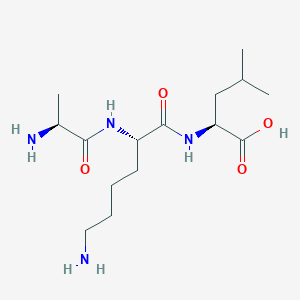
(1S,2S)-3-methoxycyclohexa-3,5-diene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-3-methoxycyclohexa-3,5-diene-1,2-diol is an organic compound with a unique structure characterized by a methoxy group and two hydroxyl groups attached to a cyclohexadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-3-methoxycyclohexa-3,5-diene-1,2-diol typically involves the use of cyclohexadiene derivatives as starting materials. One common method includes the methoxylation of cyclohexa-3,5-diene-1,2-diol under controlled conditions. The reaction is often carried out in the presence of a methoxy donor, such as dimethyl sulfate or methyl iodide, and a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-3-methoxycyclohexa-3,5-diene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexane derivatives.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogenating agents (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexane derivatives. Substitution reactions can lead to a variety of functionalized cyclohexadiene compounds.
Aplicaciones Científicas De Investigación
(1S,2S)-3-methoxycyclohexa-3,5-diene-1,2-diol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of (1S,2S)-3-methoxycyclohexa-3,5-diene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to donate or accept electrons, participate in redox reactions, and form stable complexes with various biomolecules. These interactions can influence cellular processes and biochemical pathways, leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexa-3,5-diene-1,2-diol: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Methoxycyclohexane: Lacks the diene structure, leading to different applications and reactivity.
Quinones: Oxidized derivatives with distinct redox properties and biological activities.
Uniqueness
(1S,2S)-3-methoxycyclohexa-3,5-diene-1,2-diol is unique due to its specific combination of methoxy and hydroxyl groups on a cyclohexadiene ring. This structure imparts unique chemical reactivity and potential for diverse applications in various fields of research and industry.
Propiedades
Número CAS |
155239-20-6 |
|---|---|
Fórmula molecular |
C7H10O3 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
(1S,2S)-3-methoxycyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C7H10O3/c1-10-6-4-2-3-5(8)7(6)9/h2-5,7-9H,1H3/t5-,7-/m0/s1 |
Clave InChI |
ZQYAHWIDUZRFMZ-FSPLSTOPSA-N |
SMILES isomérico |
COC1=CC=C[C@@H]([C@@H]1O)O |
SMILES canónico |
COC1=CC=CC(C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)-](/img/structure/B14260725.png)
![N-[5-(2-Amino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260729.png)
![(1,3-Phenylene)bis({4-[(2-ethenylphenyl)methoxy]phenyl}methanone)](/img/structure/B14260734.png)




![3-(2-Fluorophenyl)-N-[1-(thiophen-2-yl)ethyl]-1,2-thiazole-5-carboxamide](/img/structure/B14260752.png)

![6-[5-([1,1'-Biphenyl]-4-yl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14260769.png)

![2-(Benzenesulfonyl)-2-diazonio-1-[di(propan-2-yl)amino]ethen-1-olate](/img/structure/B14260782.png)
![(2R)-2-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B14260787.png)

